molecular formula C17H18N2O B2552814 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 733794-44-0

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No.: B2552814
CAS No.: 733794-44-0
M. Wt: 266.344
InChI Key: DTDJIHQSCUEWAH-UHFFFAOYSA-N
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Description

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a phenylethyl group, two methyl groups, and a nitrile group. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions One common method includes the condensation of 2,5-dimethylpyrrole with 2-phenylethyl bromide in the presence of a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted pyrrole derivatives with diverse chemical properties.

Scientific Research Applications

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: A simpler pyrrole derivative with similar structural features.

    2-phenylethylpyrrole: Another pyrrole derivative with a phenylethyl group.

    3-oxopropanenitrile derivatives: Compounds with similar nitrile functionality.

Uniqueness

3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-12-16(17(20)8-10-18)14(2)19(13)11-9-15-6-4-3-5-7-15/h3-7,12H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDJIHQSCUEWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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